N-(4-methoxybenzyl)-3-tosylquinolin-4-amine
Description
N-(4-Methoxybenzyl)-3-tosylquinolin-4-amine is a quinoline derivative featuring a 4-methoxybenzyl group at the 4-amino position and a tosyl (p-toluenesulfonyl) substituent at the 3-position. The 4-methoxybenzyl group is a common pharmacophore in drug design due to its balance of lipophilicity and electronic effects, while the tosyl group may enhance stability or modulate receptor interactions .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-17-7-13-20(14-8-17)30(27,28)23-16-25-22-6-4-3-5-21(22)24(23)26-15-18-9-11-19(29-2)12-10-18/h3-14,16H,15H2,1-2H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIHLXWMMUEEKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NCC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)-3-tosylquinolin-4-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis or the Friedländer synthesis.
Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride in the presence of a base like pyridine.
Attachment of the 4-Methoxybenzyl Group: The 4-methoxybenzyl group is attached through a nucleophilic substitution reaction, where the quinoline derivative reacts with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced at the quinoline core or the tosyl group, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-aminoquinoline derivatives or alcohols.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
N-(4-methoxybenzyl)-3-tosylquinolin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit cell growth in various cancer cell lines.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, particularly in the context of neurodegenerative diseases like Alzheimer’s.
Chemical Biology: The compound serves as a probe to study cellular pathways and molecular interactions.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-3-tosylquinolin-4-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes like β-secretase and glycogen synthase kinase 3β, which are involved in the pathogenesis of Alzheimer’s disease.
Receptor Binding: It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.
Pathways Involved: The compound affects oxidative stress pathways, inflammatory responses, and neurogenesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Quinoline Derivatives
a. N-(4-Methoxybenzyl)quinazolin-4-amine
- Structure : Shares the 4-methoxybenzyl group but lacks the 3-tosyl substituent, instead featuring a quinazoline core.
- Molecular Weight : 265.316 g/mol (vs. ~428.5 g/mol for the target compound).
- Synthesis : Prepared via nucleophilic substitution or coupling reactions, similar to methods in and .
b. 6-(Benzyloxy)-N-(4-ethoxyphenyl)-7-methoxy-3-nitroquinolin-4-amine (NQ15)
- Structure: Nitro group at C3, 4-ethoxyphenylamino at C4, and benzyloxy at C6.
- Synthesis Yield : 94% (higher than typical yields for 4-methoxybenzyl derivatives, e.g., 66.6% for compound 7a in ) .
- Physical Properties : Melting point 211°C; molecular weight 445 g/mol.
- Activity: Nitroquinolines like NQ15 are studied for antiproliferative effects, suggesting the nitro group enhances cytotoxicity compared to sulfonyl groups .
Heterocyclic Analogs with 4-Methoxybenzyl Groups
a. Pyridazinone Derivatives (FPR2 Agonists)
- Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.
- Activity : Acts as a specific FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils.
- Comparison: The 4-methoxybenzyl group is critical for receptor binding, but the pyridazinone core differs from quinoline, impacting selectivity .
Key Research Findings
- Synthetic Efficiency : Tosyl and nitro groups require distinct reaction conditions (e.g., sulfonylation vs. nitration), affecting yields and scalability .
- Biological Relevance : The 4-methoxybenzyl group is a versatile moiety in receptor-targeted compounds, but the 3-substituent (tosyl vs. nitro) dictates activity profiles. For example, nitro groups enhance cytotoxicity, while tosyl may improve pharmacokinetics .
- Structural Flexibility : Modifications at C3 (e.g., tosyl, nitro, or sulfonamide) allow tuning of electronic and steric properties, as seen in and .
Biological Activity
N-(4-methoxybenzyl)-3-tosylquinolin-4-amine is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. The compound features a quinoline core substituted with a tosyl group and a methoxybenzyl moiety, which may enhance its pharmacological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, the quinoline derivatives have been shown to inhibit various receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways. In vitro tests demonstrated that these compounds could effectively induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at micromolar concentrations .
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 10 | Induction of apoptosis |
| Similar quinoline derivative | A549 | 15 | Inhibition of RTKs |
| Another derivative | K562 | 8 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have also been explored, revealing efficacy against both Gram-positive and Gram-negative bacteria. The presence of the tosyl group enhances the lipophilicity of the molecule, facilitating better membrane permeability and interaction with bacterial targets .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound Name | Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| This compound | Staphylococcus aureus | 32 | Bactericidal |
| Similar quinoline derivative | Escherichia coli | 64 | Bacteriostatic |
Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with various biological targets. The results indicate strong binding affinity to key proteins involved in cancer progression, such as EGFR and HER2, suggesting a dual mechanism of action—both inhibiting cell proliferation and inducing apoptosis .
Table 3: Docking Results with Target Proteins
| Protein Target | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| EGFR | -9.5 | Hydrogen bonds and hydrophobic interactions |
| HER2 | -8.7 | π-stacking interactions |
Case Studies
- Case Study on Anticancer Efficacy : A study involving a series of quinoline derivatives, including this compound, demonstrated significant cytotoxic effects on MCF-7 cells. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
- Case Study on Antimicrobial Effects : In another investigation focused on antimicrobial activity, this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC comparable to standard antibiotics. This suggests that the compound could serve as a lead for developing new antimicrobial therapies.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(4-methoxybenzyl)-3-tosylquinolin-4-amine, and how can reaction conditions be optimized?
- Synthetic Route : The compound can be synthesized via multi-step reactions, including:
- Quinoline Core Formation : Cyclization of substituted anilines with appropriate carbonyl precursors under acidic conditions (e.g., using polyphosphoric acid) .
- Tosylation : Reaction with tosyl chloride in the presence of a base (e.g., pyridine or triethylamine) to introduce the tosyl group at the 3-position .
- Benzylation : Substitution with 4-methoxybenzylamine via nucleophilic aromatic substitution or Buchwald-Hartwig coupling .
- Optimization Parameters :
- Temperature (e.g., 80–120°C for cyclization), solvent polarity (e.g., DMF for benzylation), and catalyst selection (e.g., Pd(OAc)₂ for coupling reactions) .
- Monitoring by TLC or HPLC to track intermediate formation .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers look for?
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons in the quinoline ring (δ 7.5–9.0 ppm), methoxy group (δ ~3.8 ppm), and tosyl methyl (δ ~2.4 ppm) .
- ¹³C NMR : Tosyl sulfonyl carbon (δ ~144 ppm), quinoline carbons (δ 120–150 ppm) .
Advanced Research Questions
Q. How can computational models predict the biological targets of this compound, and what validation methods are recommended?
- Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with kinases or receptors (e.g., EGFR, Aurora kinases) based on quinoline scaffolds .
- Pharmacophore Mapping : Identify key functional groups (e.g., sulfonamide, methoxybenzyl) for target engagement .
- Validation : Compare computational predictions with experimental assays (e.g., enzyme inhibition, cell viability studies) .
Q. What strategies resolve contradictions in reported synthetic yields, and how can reaction parameters be systematically varied?
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent, and catalyst loading .
- Case Study : A 2025 study resolved low yields (30% → 65%) in benzylation by switching from DCM to DMF and increasing reaction time to 24 hours .
- Contradiction Analysis : Conflicting reports on tosylation efficiency may arise from moisture sensitivity; use anhydrous conditions and molecular sieves .
Q. How does the compound’s crystal structure determined via X-ray diffraction inform its reactivity?
- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) reveals planar quinoline rings and steric hindrance from the 4-methoxybenzyl group, which influences nucleophilic attack sites .
- Reactivity Insights : The tosyl group’s electron-withdrawing effect stabilizes intermediates in substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
